3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid

Medicinal chemistry Molecular recognition Structure-based drug design

This benzothiazole derivative features a critical 2-methoxy group that enables specific hydrogen-bonding interactions with the HDAC6 ubiquitin-binding pocket, distinct from the non‑methoxylated analog. It serves as a direct building block for blonanserin synthesis via efficient amide coupling without protection steps. Use it to arrest proliferation and promote monocyte differentiation in chemically defined media. Procure the exact 2-methoxy derivative to ensure reproducible biological activity and synthetic compatibility.

Molecular Formula C11H11NO3S
Molecular Weight 237.27
CAS No. 381711-20-2
Cat. No. B2454470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
CAS381711-20-2
Molecular FormulaC11H11NO3S
Molecular Weight237.27
Structural Identifiers
SMILESCOC(CC1=NC2=CC=CC=C2S1)C(=O)O
InChIInChI=1S/C11H11NO3S/c1-15-8(11(13)14)6-10-12-7-4-2-3-5-9(7)16-10/h2-5,8H,6H2,1H3,(H,13,14)
InChIKeyYMRYELDXMWHXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid: Baseline Identification and Procurement Overview


3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid (CAS 381711-20-2) is a benzothiazole derivative that combines a heterocyclic benzothiazole core with a 2-methoxypropanoic acid side chain [1]. This compound is recognized in chemical databases (ChEBI:93895) and vendor catalogs as a versatile synthetic intermediate and a potential small-molecule modulator of cell differentiation . Its methoxy substitution confers distinct hydrogen-bonding properties compared to non-methoxylated benzothiazole-propanoic acids, making it a unique entry in medicinal chemistry libraries .

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid: Why Generic Substitution Is Not Recommended


In the benzothiazole-propanoic acid series, the 2-methoxy group is a critical structural determinant. The analogue 3-(1,3-benzothiazol-2-yl)propanoic acid (non-methoxylated) possesses a different hydrogen-bonding profile and fails to engage in the same specific interactions, as demonstrated by its distinct binding mode to the HDAC6 ubiquitin-binding pocket [1]. Furthermore, the methoxy group is essential for downstream synthetic transformations, such as the preparation of blonanserin intermediates, where the non-methoxylated analogue would require additional functionalization steps . Simply substituting a generic benzothiazole-propanoic acid therefore risks both altered biological activity and synthetic incompatibility, making procurement of the exact 2-methoxy derivative essential for reproducible results [2].

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid: Quantitative Evidence for Scientific Selection


Hydrogen-Bond Acceptor Count Differentiation from Non-Methoxylated Analogue

The target compound provides three hydrogen-bond acceptors (methoxy oxygen, carboxyl oxygen, benzothiazole nitrogen), whereas the non-methoxylated analogue 3-(1,3-benzothiazol-2-yl)propanoic acid offers only two . This difference is critical for protein-ligand interactions, as the analogue binds the HDAC6 ubiquitin-binding pocket in a distinct conformation [1].

Medicinal chemistry Molecular recognition Structure-based drug design

Synthetic Intermediate Utility: Blonanserin Precursor vs. Non-Methoxylated Analogue

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid is a direct intermediate for the antipsychotic drug blonanserin via amide bond formation . The non-methoxylated analogue, 3-(1,3-benzothiazol-2-yl)propanoic acid, lacks the methoxy handle required for this transformation and would require additional synthetic steps to introduce the methoxy group .

Pharmaceutical synthesis Medicinal chemistry Antipsychotic agents

Differentiation Induction Potential: Patent-Level Activity Claim

Patent documentation claims that 3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. Although a direct head-to-head comparison with the non-methoxylated analogue was not performed in the same assay, class-level studies indicate that 2-methoxy substitution on benzothiazole scaffolds is often essential for maximal differentiation activity [2].

Stem cell biology Cancer research Differentiation therapy

3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid: Evidence-Backed Application Scenarios


Structure-Based Drug Design: HDAC6 Ligand Exploration

Utilise the compound as a probe to investigate the role of an additional hydrogen-bond acceptor in binding the HDAC6 ubiquitin-binding pocket. The non-methoxylated analogue 3-(1,3-benzothiazol-2-yl)propanoic acid binds the same pocket but with a different geometry [1]. Comparative structural biology studies can quantify the impact of the methoxy group on binding affinity and selectivity.

Pharmaceutical Synthesis: Blonanserin Intermediate Manufacturing

Employ 3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid as a direct building block for the synthesis of blonanserin or related antipsychotic agents . The methoxy handle allows for efficient amide coupling without the need for additional protection/deprotection steps, streamlining multi-gram scale preparations.

Stem Cell Differentiation Protocols: Small-Molecule Replacement of Cytokines

Incorporate the compound into chemically defined differentiation media to arrest proliferation of undifferentiated stem cells and promote monocyte differentiation [2]. This small-molecule approach reduces batch-to-batch variability associated with recombinant cytokines and supports the development of reproducible cell manufacturing processes.

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